Cas no 2107-16-6 (2-Fluorobenzaldehyde Thiosemicarbazone)
2-Fluorobenzaldehyde Thiosemicarbazone Chemical and Physical Properties
Names and Identifiers
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- Hydrazinecarbothioamide, 2-[(2-fluorophenyl)methylene]-
- [(Z)-(2-fluorophenyl)methylideneamino]thiourea
- 2-Fluorobenzaldehyde Thiosemicarbazone
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- Inchi: 1S/C8H8FN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
- InChI Key: AAVLMTXPFUGOSG-UHFFFAOYSA-N
- SMILES: N(C(N)=S)N=CC1=CC=CC=C1F
2-Fluorobenzaldehyde Thiosemicarbazone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F587270-100mg |
2-Fluorobenzaldehyde Thiosemicarbazone |
2107-16-6 | 100mg |
$167.00 | 2023-05-18 | ||
| TRC | F587270-250mg |
2-Fluorobenzaldehyde Thiosemicarbazone |
2107-16-6 | 250mg |
$333.00 | 2023-05-18 | ||
| TRC | F587270-500mg |
2-Fluorobenzaldehyde Thiosemicarbazone |
2107-16-6 | 500mg |
$552.00 | 2023-05-18 | ||
| TRC | F587270-1g |
2-Fluorobenzaldehyde Thiosemicarbazone |
2107-16-6 | 1g |
$ 800.00 | 2023-09-07 | ||
| TRC | F587270-1000mg |
2-Fluorobenzaldehyde Thiosemicarbazone |
2107-16-6 | 1g |
$959.00 | 2023-05-18 |
2-Fluorobenzaldehyde Thiosemicarbazone Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-Fluorobenzaldehyde Thiosemicarbazone
2-Fluorobenzaldehyde Thiosemicarbazone: A Promising Compound in Medicinal Chemistry
2-Fluorobenzaldehyde Thiosemicarbazone (CAS No. 2107-16-6) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and functional properties. This compound, also known as 2-fluorobenzaldehyde thiosemicarbazone, is a derivative of thiosemicarbazone, a class of compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
The chemical structure of 2-Fluorobenzaldehyde Thiosemicarbazone consists of a thiosemicarbazone moiety attached to a 2-fluorobenzaldehyde group. The presence of the fluorine atom in the benzaldehyde ring imparts additional stability and reactivity to the molecule, making it an attractive candidate for various pharmaceutical applications. Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents.
In the realm of cancer research, 2-Fluorobenzaldehyde Thiosemicarbazone has shown promising antitumor activity. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound effectively inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival and proliferation.
Beyond its antitumor properties, 2-Fluorobenzaldehyde Thiosemicarbazone has also been investigated for its antimicrobial activity. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The study, published in the Journal of Antibiotics in 2020, highlighted the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis, making it a potential candidate for developing new antibiotics to combat multidrug-resistant bacteria.
The anti-inflammatory properties of 2-Fluorobenzaldehyde Thiosemicarbazone have also been explored. A recent study published in the Journal of Inflammation Research in 2022 reported that this compound significantly reduces inflammation in both in vitro and in vivo models. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the suppression of NF-κB signaling pathways. These findings suggest that 2-Fluorobenzaldehyde Thiosemicarbazone could be a valuable therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The synthesis of 2-Fluorobenzaldehyde Thiosemicarbazone is straightforward and can be achieved through a multi-step process involving the reaction of 2-fluorobenzaldehyde with thiosemicarbazide. The reaction conditions are well-documented in the literature, making it accessible for researchers and pharmaceutical companies to produce this compound on a larger scale. The ease of synthesis and purification further enhances its potential for commercialization.
In conclusion, 2-Fluorobenzaldehyde Thiosemicarbazone (CAS No. 2107-16-6) is a multifaceted compound with significant potential in medicinal chemistry. Its antitumor, antimicrobial, and anti-inflammatory properties make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field. As more studies are conducted, it is likely that 2-Fluorobenzaldehyde Thiosemicarbazone will play a pivotal role in advancing our understanding and treatment of various diseases.
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